molecular formula C15H18N4O3S B2423917 3-(1-(cyclopropylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034519-75-8

3-(1-(cyclopropylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2423917
CAS No.: 2034519-75-8
M. Wt: 334.39
InChI Key: WJOJVEYQEPQAQY-UHFFFAOYSA-N
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Description

3-(1-(cyclopropylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various kinases, which are enzymes that play crucial roles in cell signaling and regulation.

Scientific Research Applications

3-(1-(cyclopropylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Future Directions

The future directions for this compound could involve further exploration of its therapeutic potential. Pyrido[2,3-d]pyrimidines have shown a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . Therefore, this compound could be studied for similar activities. Additionally, the development of new synthetic protocols for the preparation of this compound could be another area of future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(cyclopropylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form an intermediate, which is then subjected to further reactions to introduce the piperidinyl and cyclopropylsulfonyl groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(1-(cyclopropylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the pyrimidine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(cyclopropylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity for certain kinases. This makes it a valuable compound for targeted therapeutic applications.

Properties

IUPAC Name

3-(1-cyclopropylsulfonylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c20-15-13-2-1-7-16-14(13)17-10-19(15)11-5-8-18(9-6-11)23(21,22)12-3-4-12/h1-2,7,10-12H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOJVEYQEPQAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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